3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
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Overview
Description
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids This compound features a cyclopropyl group and a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl bromide and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenylpropanoic acids.
Scientific Research Applications
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on gene expression and protein function.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the cyclopropyl group but shares the 3,4-dimethoxyphenyl and propanoic acid structure.
3,4-Dimethoxyhydrocinnamic acid: Another similar compound with a slightly different structure.
Uniqueness
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-6-5-10(7-13(12)18-2)11(8-14(15)16)9-3-4-9/h5-7,9,11H,3-4,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENECKUCGRWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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